Panepoxydone

NF-κB signaling IKKβ inhibition Mechanism of action

Panepoxydone (31298-54-1) is a fungal cyclohexenone metabolite with unique NF-κB selectivity—blocks IκB phosphorylation without affecting AP-1 (>2.5x selectivity), unlike BAY 11-7082 or parthenolide. Its exclusive dual NF-κB/FOXM1 targeting enables EMT reversal in TNBC models (MDA-MB-231, MDA-MB-468). Differentially inhibits glycolysis (1.5-fold ECAR) and LDHA (3.5-fold) in TNBC while sparing ER-positive cells. Also serves as a reference compound for T. cruzi TR inhibition (IC50 38.9 μM). ≥98% purity; effective at 5–15 μM in vitro.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 31298-54-1
Cat. No. B1678377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanepoxydone
CAS31298-54-1
Synonyms5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one
panepoxydone
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=CC(C1=CC(C2C(C1=O)O2)O)O)C
InChIInChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8+,10-,11+/m0/s1
InChIKeyMBXKEYXHJAZKBP-GISOBZBCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Panepoxydone CAS 31298-54-1: NF-κB Inhibitor from Basidiomycete Fungi for Inflammation and Cancer Research


Panepoxydone (CAS 31298-54-1) is a fungal secondary metabolite belonging to the cyclohexenone class, originally isolated from basidiomycetes of the genera Panus and Lentinus, including Lentinus crinitus, Lentinus connatus, Panus conchatus, and Penicillium griseum [1][2]. It functions as an inhibitor of NF-κB activation by preventing the phosphorylation of IκB, thereby blocking the nuclear translocation and DNA binding of the NF-κB transcription factor complex [3]. The compound has a molecular weight of 210.2 g/mol and demonstrates solubility in DMSO, ethanol, and methanol .

Why Generic Substitution Fails for Panepoxydone: Differentiated Mechanisms and Unmatched Dual-Targeting in Cancer Metabolism


Panepoxydone cannot be generically substituted by other NF-κB inhibitors due to its unique combination of molecular mechanisms. While numerous compounds target the NF-κB pathway, panepoxydone distinguishes itself through a specific mode of action: it blocks IκB phosphorylation without affecting AP-1 mediated transcription, a selectivity not shared by many other NF-κB inhibitors like DHMEQ, which acts downstream at the nuclear translocation and DNA binding step [1][2]. Furthermore, panepoxydone is reported to uniquely target both NF-κB and FOXM1, a dual-targeting capability that underlies its distinctive effects on reversing epithelial-to-mesenchymal transition (EMT) in breast cancer—an activity not documented for close analogs like cycloepoxydon or parthenolide [3]. This confluence of a specific upstream inhibitory mechanism and a dual-targeting profile renders simple in-class substitution scientifically invalid.

Product-Specific Quantitative Evidence Guide: Panepoxydone vs. Comparator NF-κB Inhibitors


Panepoxydone vs. DHMEQ: Differential Mechanism of NF-κB Inhibition

Panepoxydone inhibits NF-κB by preventing IκB phosphorylation, whereas DHMEQ inhibits NF-κB by blocking DNA binding and nuclear localization. This mechanistic difference means panepoxydone targets the upstream activation step (IκB phosphorylation), while DHMEQ acts on the downstream effector step. Although both share a 4-hydroxy-5,6-epoxycyclohexenone structure, their distinct points of intervention result in different cellular response profiles [1][2].

NF-κB signaling IKKβ inhibition Mechanism of action

Panepoxydone vs. DHMEQ: Quantitative NF-κB Inhibition Potency in Cellular Assays

Panepoxydone inhibits NF-κB activated SEAP expression with an IC50 of 1.5-2 μg/mL (7.15-9.52 μM) in COS-7 cells [1]. In comparison, DHMEQ has been reported to inhibit NF-κB activity in THP-1 cells, but direct head-to-head IC50 comparisons under identical conditions are lacking. However, panepoxydone's potency is in the low micromolar range, which is comparable to other fungal NF-κB inhibitors.

NF-κB inhibition IC50 comparison Cellular assay

Panepoxydone vs. Hypnophilin: Differential Activity in Trypanothione Reductase Assay

In a head-to-head comparison using a trypanothione reductase (TR) enzymatic assay, panepoxydone exhibited an IC50 of 38.9 μM, whereas hypnophilin demonstrated an IC50 of 0.8 μM—representing a 48.6-fold difference in potency [1]. While hypnophilin is significantly more potent in this specific enzymatic assay, panepoxydone remains active, whereas two other related compounds (neopanepoxydol and dihydrohypnophilin) were completely inactive. This demonstrates that panepoxydone possesses a distinct activity profile that is not simply a function of its core structure.

Trypanosoma cruzi Chagas disease Trypanothione reductase

Panepoxydone vs. Comparator NF-κB Inhibitors: Selective Transcriptional Modulation

In a direct microarray study of 110 inflammation-regulated genes in LPS/TPA-stimulated MonoMac6 cells, panepoxydone at low micromolar concentrations (12-24 μM) strongly inhibited the expression of 33 NF-κB dependent pro-inflammatory genes, including cytokines (IL-1, IL-6, TNF-α), chemokines (CCL3, CCL4, CCL8, CXCL8, CXCL10, CXCL20), and enzymes (COX-2), without significantly affecting house-keeping gene expression [1]. This selective transcriptional modulation contrasts with broader transcriptional inhibitors like actinomycin D. Additionally, panepoxydone inhibited NF-κB activated SEAP expression with an IC50 of 1.5-2 μg/mL while showing no inhibition of AP-1 mediated transcription at concentrations up to 5 μg/mL—a 2.5-3.3x selectivity window [2].

Transcriptional selectivity NF-κB target genes Inflammatory gene expression

Panepoxydone vs. In-Class NF-κB Inhibitors: Differential Antitumor Potency and Metabolic Modulation in Breast Cancer Cell Lines

In a comparative study across breast cancer cell lines, panepoxydone exhibited differential antiproliferative potency: IC50 = 5 μM in MCF-7 (ER-positive) and IC50 = 15 μM in MDA-MB-231 (triple-negative) cells [1]. This 3-fold difference in sensitivity correlates with a significant dose-dependent reduction in oxygen consumption rate (OCR) in MCF-7 (2-fold, p<0.05) and MDA-MB-231 (3.5-fold, p<0.01). Notably, panepoxydone uniquely decreased glycolysis (ECAR) by 1.5-fold (p<0.05) and LDHA expression by 3.5-fold (p<0.01) specifically in triple-negative MDA-MB-231 cells—an effect not observed in MCF-7 cells [1]. This cell-type specific metabolic reprogramming contrasts with other NF-κB inhibitors like parthenolide, which have not been shown to differentially modulate glycolysis in a subtype-dependent manner.

Breast cancer Warburg effect Cytotoxicity

Panepoxydone vs. In-Class NF-κB Inhibitors: Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Panepoxydone is reported to target both NF-κB and FOXM1, a transcription factor associated with epithelial-to-mesenchymal transition (EMT) and metastasis [1]. Treatment with panepoxydone resulted in decreased invasion and migration of breast cancer cells and reversed EMT markers. This dual-targeting of NF-κB and FOXM1 is not documented for closely related analogs like cycloepoxydon or for other NF-κB inhibitors such as DHMEQ, which lack FOXM1 inhibitory activity. While no direct quantitative comparison exists, the reported reversal of EMT is a unique differentiator based on class-level inference.

EMT reversal FOXM1 Metastasis

Best Research and Industrial Application Scenarios for Panepoxydone


Investigating NF-κB Specific Inflammatory Gene Regulation

Panepoxydone is optimally suited for studies requiring selective inhibition of NF-κB-dependent inflammatory gene expression without confounding effects on AP-1 or house-keeping genes. Based on evidence that it inhibits 33 specific pro-inflammatory genes at 12-24 μM in MonoMac6 cells while sparing house-keeping genes [1], researchers can use panepoxydone to dissect NF-κB-specific contributions to inflammation in monocyte/macrophage models. The >2.5x selectivity over AP-1 [2] ensures that observed transcriptional changes are predominantly NF-κB mediated, making it a cleaner tool than broader inhibitors like BAY 11-7082 or parthenolide.

Metabolic Reprogramming Studies in Triple-Negative Breast Cancer

Panepoxydone's unique ability to differentially inhibit glycolysis (1.5-fold ECAR reduction) and reduce LDHA expression (3.5-fold) specifically in triple-negative MDA-MB-231 cells, while sparing these pathways in ER-positive MCF-7 cells [1], positions it as a valuable tool for subtype-specific breast cancer metabolism research. This property is not shared by other NF-κB inhibitors, making panepoxydone the preferred choice for studies investigating the intersection of NF-κB signaling and the Warburg effect in aggressive breast cancer subtypes. The compound's IC50 of 5-15 μM provides a practical working concentration range for in vitro metabolic flux analyses.

EMT and Metastasis Research Requiring Dual NF-κB/FOXM1 Targeting

For researchers investigating the reversal of epithelial-to-mesenchymal transition (EMT) and metastatic processes, panepoxydone offers a distinct advantage due to its reported dual targeting of NF-κB and FOXM1 [1]. This dual activity is not documented for other NF-κB inhibitors like cycloepoxydon or DHMEQ. The compound's ability to decrease invasion and migration while reversing EMT markers makes it particularly suitable for studies in breast cancer metastasis models, especially those involving MDA-MB-231 and MDA-MB-468 cells, where significant effects on apoptosis and EMT reversal have been quantitatively demonstrated [1].

Chagas Disease Research as a Moderate-Potency Trypanothione Reductase Inhibitor

While hypnophilin demonstrates superior potency (IC50 = 0.8 μM) in trypanothione reductase (TR) assays, panepoxydone's moderate activity (IC50 = 38.9 μM) [1] makes it a useful reference compound or tool for studying structure-activity relationships among fungal metabolites targeting T. cruzi. Its activity, combined with the inactivity of structurally similar compounds like neopanepoxydol, provides a valuable comparator set for dissecting the structural determinants of TR inhibition. This application is particularly relevant for natural product chemists and parasitologists working on Chagas disease drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panepoxydone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.